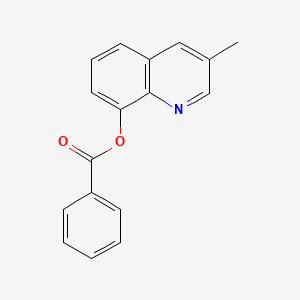

3-Methylquinolin-8-yl benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylquinolin-8-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-10-14-8-5-9-15(16(14)18-11-12)20-17(19)13-6-3-2-4-7-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSKNGDDHHJDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC(=O)C3=CC=CC=C3)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Quinoline Chemistry and Its Privileged Scaffold Status

The quinoline (B57606) ring system, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comusc.edunih.gov This status is attributed to the quinoline moiety's frequent appearance in a vast array of biologically active compounds and approved drugs. tandfonline.comnih.gov Its structure is a key building block for many natural products, including the antimalarial agent quinine (B1679958) and the antitumoral compound Camptothecin. rsc.org

The versatility of the quinoline scaffold allows for extensive structural modifications through established synthetic pathways, making it a highly "druggable" molecule. tandfonline.comusc.edu Researchers have successfully developed numerous quinoline derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The capacity of the quinoline nucleus to serve as a foundation for designing new drugs, particularly in oncology, solidifies its prominent position in contemporary drug discovery. tandfonline.comusc.edu More than twenty quinoline-based drug candidates are currently undergoing clinical investigation for cancer therapy alone. tandfonline.com

Significance of Benzoate Ester Functionality in Organic Compound Design and Applications

The benzoate (B1203000) ester is another crucial functional group in the design and synthesis of organic compounds. wikipedia.org Esters, in general, are fundamental in organic chemistry, serving as important intermediates in a variety of synthetic transformations. numberanalytics.com Benzoate esters are specifically formed from the reaction of benzoic acid and an alcohol. wikipedia.orgontosight.ai

This functional group is a key component in the synthesis of pharmaceuticals and other fine chemicals. fiveable.me The ester linkage in benzoates can undergo hydrolysis, a reaction that can convert the ester back to its constituent carboxylic acid and alcohol, which is a key aspect of its reactivity and utility in multi-step syntheses. numberanalytics.comfiveable.me Furthermore, benzoate esters can participate in important carbon-carbon bond-forming reactions such as the Claisen condensation, which is used to create more complex molecules like β-keto esters. numberanalytics.comfiveable.me The presence of the benzoate group can influence a molecule's physical and chemical properties, including its solubility and potential biological activity. ontosight.ai

Overview of Current Research Trajectories and Potential Academic Contributions of 3 Methylquinolin 8 Yl Benzoate

Retrosynthetic Analysis and Key Disconnection Strategies

Further retrosynthetic analysis of 3-methylquinolin-8-ol (B156217) suggests its formation from a 2-aminophenol (B121084) and a suitable three-carbon α,β-unsaturated aldehyde or ketone, such as methacrolein, via a Skraup or Doebner-von Miller reaction. rsc.org These classic quinoline syntheses are robust methods for creating the bicyclic core.

The benzoic acid portion can be derived from a variety of commercially available or synthetically accessible benzoic acids. If substituted benzoates are desired, the corresponding substituted benzoic acids would be required.

Synthesis of Quinoline Core Precursors: Approaches to 3-Methylquinolin-8-ol

The synthesis of the quinoline core is a critical step. 8-Hydroxyquinolines, in general, are synthesized through several established methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses. scispace.com

A common route to 3-methylquinolin-8-ol involves the reaction of 2-aminophenol with methacrolein. rsc.org This reaction, typically carried out in the presence of an acid catalyst and an oxidizing agent, proceeds through a series of cyclization and dehydration steps to yield the desired quinoline structure. A general procedure involves refluxing a solution of the 2-aminophenol in an acidic medium, followed by the addition of the α,β-unsaturated aldehyde. rsc.org

Alternative approaches to quinoline synthesis that could be adapted for 3-methylquinolin-8-ol include the Gould-Jacobs reaction, starting from an aniline (B41778) derivative and an appropriate β-ketoester, followed by cyclization.

Synthesis of Benzoic Acid Derivatives for Esterification

Benzoic acid and its derivatives serve as the acylating agents in the final esterification step. Benzoic acid itself is commercially available. wikipedia.org For the synthesis of derivatives, a variety of methods can be employed.

Substituted benzoic acids can be prepared through the oxidation of the corresponding substituted toluenes using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. Another common method is the hydrolysis of benzonitriles, which can be performed under acidic or basic conditions. wikipedia.org The Grignard carboxylation of an aryl halide also provides a versatile route to a wide range of substituted benzoic acids. wikipedia.org

For specific applications, activated forms of benzoic acid are often prepared to facilitate the esterification process. These can include benzoyl chloride, prepared by treating benzoic acid with thionyl chloride or phosphorus pentachloride, or benzoic anhydride (B1165640). wikipedia.org

Esterification Reactions for the Formation of the Benzoate Moiety

The final step in the synthesis of this compound is the formation of the ester bond between the 3-methylquinolin-8-ol and a benzoic acid derivative. Several esterification methods are available, each with its own advantages and limitations.

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of the alcohol (3-methylquinolin-8-ol) and the carboxylic acid (benzoic acid) in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The reaction is an equilibrium process, and to drive it towards the product, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus. tcu.edu

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. tcu.edu

To overcome the equilibrium limitations of direct esterification, activated esters or transesterification methods are often employed.

Activated Esters: In this approach, the carboxylic acid is first converted into a more reactive derivative, an "activated ester." Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which forms a highly reactive O-acylisourea intermediate. nih.gov Another method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov The resulting benzoyl chloride is then reacted with 3-methylquinolin-8-ol, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov Other activated esters, such as those derived from N-hydroxysuccinimide (NHS), can also be used. organic-chemistry.orgresearchgate.net

Transesterification: This method involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, methyl benzoate could be reacted with 3-methylquinolin-8-ol. The reaction is driven to completion by removing the more volatile alcohol (methanol in this case) by distillation. wikipedia.org The mechanism under basic conditions involves nucleophilic attack of the alkoxide of 3-methylquinolin-8-ol on the carbonyl carbon of the starting ester. masterorganicchemistry.comyoutube.com Under acidic conditions, the carbonyl oxygen of the starting ester is protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of esters. As mentioned, strong mineral acids like sulfuric acid are common catalysts for Fischer esterification. tcu.edu However, due to issues with corrosion, waste generation, and difficult separation, heterogeneous solid acid catalysts are gaining prominence. mdpi.com Examples include zirconia-based catalysts, which have been shown to be effective for esterification reactions. mdpi.com

For the preparation of benzoic acid esters, tin(II) compounds have been used as catalysts in reactions where the water of reaction is removed by distillation. google.comgoogle.com Metallocene catalysts, such as zirconocene (B1252598) triflate, have also been investigated for the synthesis of aromatic esters. diva-portal.org

In activated ester methods, catalysts like DMAP are crucial for accelerating the reaction between the alcohol and the activated carboxylic acid derivative, such as an anhydride or an intermediate formed with a carbodiimide. nih.gov

The choice of catalyst depends on the specific esterification method employed, the scale of the reaction, and considerations regarding environmental impact and ease of product purification.

An in-depth analysis of the synthetic approaches for this compound and its related derivatives reveals a landscape rich with challenges and innovative solutions. This article delves into the critical aspects of stereochemical and regioselective control in the design of synthetic routes and the increasing implementation of green chemistry principles for sustainable production.

Computational and Theoretical Chemistry Investigations of 3 Methylquinolin 8 Yl Benzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netscirp.org These methods are employed to predict a wide range of molecular characteristics with high accuracy. For quinoline (B57606) derivatives, DFT calculations are frequently performed using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.nettandfonline.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. mdpi.com This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. For 3-Methylquinolin-8-yl benzoate (B1203000), this involves optimizing bond lengths, bond angles, and dihedral angles.

A key feature of this molecule is the rotational freedom around the ester linkage connecting the quinoline and benzoate rings. This rotation gives rise to different conformers. Conformational analysis is performed to identify the various stable isomers and the energy barriers between them. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum and serves as the basis for all subsequent calculations.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ester) | 1.36 Å |

| Bond Length | C=O (ester) | 1.21 Å |

| Bond Angle | O-C-C (ester) | 111.5° |

| Dihedral Angle | C(q)-O-C(b)-C(b) | -85.0° |

| Note: This table contains representative data for illustrative purposes, based on typical values for similar structures. |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For 3-Methylquinolin-8-yl benzoate, the HOMO is typically localized on the electron-rich quinoline ring system, while the LUMO may be distributed across the conjugated system.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. mdpi.comresearchgate.net

Table 2: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

| Note: These descriptors provide a theoretical framework for predicting the chemical behavior of the molecule. mdpi.com |

DFT methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical spectra often show a high correlation with experimental results, aiding in the structural confirmation of synthesized compounds. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting spectrum can be compared with experimental FT-IR spectra to identify characteristic functional group vibrations. scirp.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.net This analysis helps to understand the electronic transitions, such as n→π* and π→π*, within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a more realistic environment, such as in a solvent. rsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Ligand-Protein Docking and Molecular Modeling Studies of Potential Biological Targets (in vitro context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or enzyme. researchgate.net Given that many quinoline derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects, docking studies are essential for identifying potential protein targets and understanding the mechanism of action. nih.govbenthamscience.comnih.gov

The process involves:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking the optimized 3D structure of this compound into the active site of the protein using software like GOLD or AutoDock. nih.gov

Analyzing the results to identify the most stable binding poses, calculate the binding affinity (often expressed as a docking score or binding free energy in kcal/mol), and visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues. nih.goviosrjournals.org

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

| Parameter | Result |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Interacting Residues | Met793, Leu718, Val726, Ala743 |

| Type of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743 |

| Note: This table is illustrative and represents a potential outcome of a docking study, as EGFR is a common target for quinoline-based inhibitors. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives (methodology focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. crpsonline.com This approach is invaluable for designing new derivatives with improved potency and for predicting the activity of novel compounds before they are synthesized.

The QSAR methodology for derivatives of this compound would involve the following steps:

Data Set Collection: A series of derivatives would be synthesized, and their biological activity (e.g., IC₅₀ values against a specific target) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and topological indices (e.g., connectivity indices).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the most relevant descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical techniques, such as cross-validation and by using an external test set of compounds not used in the model's creation.

The resulting validated QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound, thereby rationalizing the drug design process and prioritizing the synthesis of the most promising candidates. crpsonline.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

A comprehensive understanding of the reaction mechanism for the formation of this compound is crucial for optimizing synthesis protocols and developing novel derivatives. Computational transition state analysis, employing methodologies such as Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of this chemical transformation. While specific computational studies exclusively focused on the reaction mechanism of this compound formation are not extensively available in the public domain, we can infer the likely mechanistic pathways and the nature of the transition states by drawing parallels with computational studies on analogous esterification reactions involving 8-hydroxyquinoline (B1678124) and its derivatives.

The synthesis of this compound typically proceeds via the esterification of 8-hydroxy-3-methylquinoline with benzoyl chloride, often in the presence of a base. Computational analysis of this reaction would involve mapping the potential energy surface to identify the reactants, intermediates, transition states, and products. The key focus of such an analysis is the characterization of the transition state, which represents the highest energy point along the reaction coordinate and is the bottleneck of the reaction.

Theoretical Framework:

A computational investigation would typically begin with the optimization of the geometries of the reactants: 8-hydroxy-3-methylquinoline and benzoyl chloride. The reaction is generally proposed to proceed through a nucleophilic acyl substitution mechanism. The nitrogen atom of the quinoline ring can play a significant role in the reaction, potentially acting as a proton shuttle or influencing the nucleophilicity of the hydroxyl group.

Elucidation of the Transition State:

The transition state for the esterification reaction would involve the partial formation of the O-C bond between the oxygen atom of the hydroxyl group of 8-hydroxy-3-methylquinoline and the carbonyl carbon of benzoyl chloride, and the partial breaking of the C-Cl bond in benzoyl chloride. Computational methods would be employed to locate this transition state structure and calculate its energy. The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms it as a true transition state.

Key Parameters from Computational Analysis:

A detailed computational study would provide critical data that can be tabulated to offer a quantitative understanding of the reaction mechanism. While specific data for this compound is not available, a hypothetical data table based on analogous systems is presented below to illustrate the type of information that would be generated.

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. A lower value indicates a faster reaction. | 15-25 kcal/mol |

| Reaction Energy (ΔG) | The Gibbs free energy difference between the reactants and the products. A negative value indicates a thermodynamically favorable reaction. | -10 to -20 kcal/mol |

| Key Bond Lengths in Transition State | ||

| O-C (forming) | The distance between the hydroxyl oxygen and the carbonyl carbon. | ~1.8 - 2.2 Å |

| C-Cl (breaking) | The distance between the carbonyl carbon and the chlorine atom. | ~2.1 - 2.5 Å |

| Imaginary Frequency | The single negative frequency in the vibrational analysis of the transition state, corresponding to the motion along the reaction coordinate. | -200 to -400 cm⁻¹ |

Note: The values in this table are hypothetical and are intended to illustrate the type of data obtained from a computational transition state analysis. Actual values would require a dedicated computational study.

Influence of the 3-Methyl Group:

The presence of the methyl group at the 3-position of the quinoline ring is expected to have an electronic effect on the reaction. Computational analysis could quantify this effect by comparing the activation energy for the reaction of 8-hydroxy-3-methylquinoline with that of unsubstituted 8-hydroxyquinoline. The electron-donating nature of the methyl group could potentially increase the nucleophilicity of the hydroxyl group, thereby lowering the activation barrier and accelerating the reaction.

In Vitro Biological Activity Profiling and Mechanistic Studies of 3 Methylquinolin 8 Yl Benzoate and Its Analogs

Enzyme Inhibition Assays and Kinetic Characterization

Derivatives of quinoline (B57606) have been identified as potent inhibitors of various enzymes. Specifically, a series of 2-styrylquinolines and quinoline-2-carboxamides have demonstrated significant inhibitory activity against Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. researchgate.net The 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a critical pharmacophore for this activity. researchgate.net Molecular modeling studies suggest that the interaction of this structural component with key amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket of the kinase is responsible for the observed inhibitory effects. researchgate.net

In the context of synthetic cannabinoid receptor agonists (SCRAs), the metabolic fate of compounds structurally related to quinolin-8-yl benzoates, such as QMMSB and QMiPSB, has been investigated. nih.gov These studies revealed that ester hydrolysis is a primary step in their Phase I metabolism. nih.gov The enzymatic hydrolysis of QMiPSB was found to be predominantly catalyzed by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis also occurs. nih.gov Furthermore, various cytochrome P450 (CYP) isozymes, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5, were implicated in the subsequent hydroxylation of the metabolites. nih.gov

Receptor Binding Studies and Ligand-Target Interaction Analysis

The quinoline scaffold is a key feature in many emerging chemotherapeutic agents due to its ability to interact with biological targets. nih.gov 8-Aminoquinoline (8-AQ), a related structure, acts as a bidentate chelating ligand, forming stable complexes with metal ions due to the presence of two suitably positioned nitrogen atoms. nih.gov This chelating ability is believed to contribute to its biological activity.

While direct receptor binding studies for 3-Methylquinolin-8-yl benzoate (B1203000) are not extensively detailed in the provided information, the broader class of quinoline derivatives has been shown to interact with various cellular targets. For instance, imidazoquinolines have been shown to exert their effects through interactions that may involve Toll-like receptor 7 (TLR7) overexpression. nih.gov

Cell-Based Assays for Specific Biological Pathways and Cellular Responses

The cytotoxic and apoptotic effects of quinoline derivatives have been evaluated in various cancer cell lines.

Cytotoxicity:

A series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, which are structurally related to the quinoline core, exhibited significant cytotoxicity against MKN-45 (gastric carcinoma) and NB4 (promyelocytic leukemia) cells. nih.gov Notably, 23 of these compounds showed higher cytotoxicity against MKN-45 cells than the standard anticancer drug cisplatin. nih.gov Similarly, 16 compounds demonstrated moderate to high activity against NB4 cells. nih.gov

The cytotoxic potential of a novel quinoline derivative, 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was confirmed in several cancer cell lines, including HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung). mdpi.com Treatment with BAPPN led to a dose-dependent reduction in cell viability. mdpi.com

Studies on simpler benzoates, such as methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB), have also been conducted. In HEK293 (human embryonic kidney) and SH-SY5Y (neuroblastoma) cells, MB was found to be the least toxic, while VB was the most toxic. nih.gov The LC50 values for these compounds were determined, providing a quantitative measure of their cytotoxicity. nih.gov

Interactive Data Table: Cytotoxicity of Benzoate Derivatives

| Compound | Cell Line | LC50 Value | Reference |

|---|---|---|---|

| Methyl Benzoate (MB) | HEK293 | Not specified, but least toxic | nih.gov |

| Ethyl Benzoate (EB) | HEK293 | More toxic than MB | nih.gov |

| Vinyl Benzoate (VB) | HEK293 | 5.4 mM (0.08%) | nih.gov |

| Vinyl Benzoate (VB) | SH-SY5Y | 6.1 mM (0.09%) | nih.gov |

Apoptosis Induction:

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides were found to induce apoptosis in a concentration-dependent manner, as demonstrated by AO/EB staining and Annexin V/PI double staining. nih.gov

Novel derivatives of tetrahydrobenzo[g]imidazo[α-1,2]quinoline have been shown to induce apoptosis in U-87MG glioblastoma cells. nih.gov Specifically, the 5c derivative significantly induced both early and late apoptosis at a concentration of 11.91 µM after 24 hours of treatment. nih.gov This apoptotic effect was associated with an increase in caspase-3 activity and the production of reactive oxygen species (ROS). nih.gov

The quinoline derivative BAPPN was also found to induce apoptosis by up-regulating the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53. mdpi.com

Antimicrobial and Antifungal Activity Evaluations (in vitro)

Antibacterial Activity:

Salicylanilide (B1680751) esters of benzoic acid have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for these compounds were in the micromolar range, with the most active being 5-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl benzoate and 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl benzoate. nih.gov

Inhibitors of wall teichoic acid (WTA) biosynthesis, such as targocil (B611154), have also shown promise as antibacterial agents against S. aureus. The MIC90 for targocil was 2 µg/ml for both methicillin-susceptible S. aureus (MSSA) and MRSA isolates from cases of human keratitis. nih.gov

Antifungal Activity:

The antifungal activity of salicylanilide benzoates was found to be significantly lower than their antibacterial activity. nih.gov However, other related compounds, such as bis-5-methylbenzimidazole derivatives, have exhibited in vitro antifungal activity against Candida albicans and Candida tropicalis, with MICs ranging from 25 to 800 mg/L. nih.gov

Interactive Data Table: In Vitro Antimicrobial Activity

| Compound/Class | Organism | Activity | MIC/MIC90 | Reference |

|---|---|---|---|---|

| Salicylanilide benzoates | Gram-positive bacteria (including MRSA) | Antibacterial | ≥ 0.98 μmol/L | nih.gov |

| Targocil | MSSA and MRSA | Antibacterial | 2 µg/ml (MIC90) | nih.gov |

| Salicylanilide benzoates | Fungi | Antifungal | Significantly lower than antibacterial | nih.gov |

| Bis-5-methylbenzimidazole derivatives | Candida albicans, Candida tropicalis | Antifungal | 25-800 mg/L | nih.gov |

Antiviral Activity Assessments (in vitro)

Derivatives of remdesivir (B604916), an adenosine (B11128) analog with broad-spectrum antiviral activity, have been a focus of antiviral research. nih.gov Modifications to the benzyl (B1604629) group of lipid remdesivir nucleoside monophosphate prodrugs, such as the addition of 3-CN, 4-CN, or 3-F-4-MeO substituents, have been shown to enhance in vitro antiviral activity against dengue virus and Zika virus in human hepatocyte (Huh7) and primary human monocyte-derived dendritic cells. nih.gov These modifications also improved antiviral activity against SARS-CoV-2. nih.gov

Another compound, a dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov This compound also suppressed syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov

Investigation of Anti-inflammatory or Immunomodulatory Effects (in vitro)

Quercetin 3-O-methyl ether, a flavonoid, has demonstrated potent in vitro anti-inflammatory effects. It strongly inhibited the release of β-glucuronidase and lysozyme (B549824) from stimulated rat neutrophils and inhibited superoxide (B77818) anion formation. nih.gov Furthermore, it exhibited a potent inhibitory effect on the formation of tumor necrosis factor-alpha (TNF-α) in stimulated RAW 264.7 macrophage-like cells and murine microglial cells. nih.gov

A traditional Thai herbal formula, Lom-Am-Ma-Pruek (LAMP), has also shown in vitro anti-inflammatory activity by inhibiting the production of nitric oxide (NO) metabolites, prostaglandin (B15479496) E2 (PGE2), and TNF-α. nih.gov

Structure-Activity Relationship (SAR) Studies on Systematically Modified Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds.

For 8-hydroxyquinoline-derived Mannich bases, SAR studies have revealed that the substitution pattern on the quinoline ring and the nature of the tertiary amine significantly impact their cytotoxicity and selectivity against multidrug-resistant cancer cells. nih.gov The introduction of an aromatic ring at the methylene (B1212753) bridging carbon was found to decrease both toxicity and selectivity. nih.gov

In the case of 3-cyanoquinoline derivatives, SAR studies have shown that the position of nitrogen atoms in the heterocyclic core has a close relationship with their inhibitory activity. nih.gov For instance, a compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than one with an indazole core. nih.gov Furthermore, substitutions on the N-aromatic ring of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides significantly influenced their activity. nih.gov

For 8-hydroxy-quinoline-7-carboxylic acid derivatives, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for Pim-1 kinase inhibition. researchgate.net

Impact of Substitutions on the Quinoline Heterocycle

The quinoline scaffold is a privileged structure in drug discovery, and its biological activity is highly dependent on the nature and position of its substituents. Current time information in Bangalore, IN.nih.gov Alterations to the 3-methylquinoline (B29099) core of the parent compound can significantly influence its potency, selectivity, and mechanism of action.

Research on various quinoline derivatives has demonstrated that even minor modifications can lead to substantial changes in biological outcomes. For instance, in the context of anticancer activity, the position of a methyl group on the quinoline ring has been shown to be critical. Studies on related quinoline compounds have indicated that methyl substitution at the C-5 position can confer more potent activity against cancer cell lines compared to substitution at the C-6 position. biointerfaceresearch.com This suggests that the placement of the methyl group on the quinoline ring of 3-Methylquinolin-8-yl benzoate is a key determinant of its biological profile.

Furthermore, the introduction of different functional groups at various positions on the quinoline ring can modulate activity. For example, the presence of a chloro group has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org In the context of antiviral research against the dengue virus, an isopropyl-substituted quinoline derivative exhibited significant inhibitory activity. nih.gov The electronic properties of substituents are also a critical factor; electron-withdrawing groups on the anilide ring of some 8-hydroxyquinoline (B1678124) derivatives have been shown to increase their antiviral activity. nih.gov

These findings underscore the importance of the substitution pattern on the quinoline heterocycle. While direct studies on a wide range of this compound analogs are not extensively available in the public domain, the established principles of quinoline SAR suggest that modifications to the methyl group or the introduction of other substituents would profoundly impact the compound's biological effects.

Table 1: Impact of Quinoline Ring Substitutions on Biological Activity of Quinoline Analogs

| Substitution Position | Substituent | Observed Biological Effect | Reference |

| C-5 | Methyl | Increased anticancer activity compared to C-6 methyl | biointerfaceresearch.com |

| C-7 | Chloro | Enhanced antileishmanial activity | rsc.org |

| - | Isopropyl | Significant antiviral activity (Dengue virus) | nih.gov |

| Anilide Ring | Electron-withdrawing groups | Increased antiviral activity | nih.gov |

Modifications and Functionalization of the Benzoate Moiety

The benzoate moiety of this compound serves as another critical site for structural modification to explore and optimize biological activity. The ester linkage itself is a key feature, and its cleavage can be a metabolic activation step. The nature of the substituents on the phenyl ring of the benzoate can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

Studies on related 8-acyloxyquinoline derivatives have highlighted the importance of the group attached to the 8-oxygen. For instance, derivatives of 8-hydroxyquinoline with hydroxyl or acyloxy groups at this position have demonstrated moderate anticancer activity. nih.gov This indicates that the ester functionality in this compound is likely crucial for its biological action.

Furthermore, research into other ester-containing compounds has shown that modifications to the acid part of the ester can significantly alter biological activity. For example, in a series of benzoate esters, the introduction of electron-withdrawing groups like nitro or chloro was explored to modulate the pKa of the corresponding benzoic acid, which in turn influenced their antitubercular activity. researchgate.net This principle can be directly applied to the benzoate moiety of this compound, where introducing substituents on the phenyl ring could fine-tune its biological properties.

The synthesis of a library of quinolin-8-yl benzoate analogs with various substituted benzoyl chlorides is a feasible strategy to probe these structure-activity relationships. nih.gov For example, the introduction of halogen atoms or other functional groups onto the benzoate ring could lead to analogs with altered potency or selectivity.

Table 2: Potential Modifications of the Benzoate Moiety and Their Predicted Impact

| Modification on Benzoate Ring | Predicted Effect on Biological Activity | Rationale from Related Compounds |

| Introduction of electron-withdrawing groups (e.g., -NO2, -Cl) | Modulation of electronic properties, potentially altering target binding and activity. | Studies on other benzoate esters show this can influence antitubercular activity. researchgate.net |

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | Alteration of lipophilicity and electronic character, potentially impacting cell permeability and target interaction. | General principle in medicinal chemistry for SAR exploration. |

| Variation of substituent position (ortho, meta, para) | Fine-tuning of steric and electronic effects to optimize binding to a biological target. | A common strategy in drug design to improve potency and selectivity. |

Applications in Materials Science, Catalysis, and Industrial Chemistry

Role as Ligands in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The precursor to 3-Methylquinolin-8-yl benzoate (B1203000), 3-methyl-8-hydroxyquinoline, is an effective ligand in coordination chemistry. The methyl-substituted 8-hydroxyquinoline (B1678124) framework can form stable complexes with a variety of metal ions. For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated significant catalytic activity in the oxidation of hydrocarbons, such as cyclohexane, and alcohols when used with a co-catalyst. mdpi.com These complexes, in the presence of hydrogen peroxide, can achieve high yields in the oxidation of alkanes. mdpi.com

Furthermore, the broader class of 8-hydroxyquinoline ligands has been successfully employed in copper-catalyzed reactions. For example, a system using copper(I) iodide and 8-hydroxyquinoline as a ligand can effectively catalyze the hydroxylation of aryl halides to produce phenols. organic-chemistry.org This suggests that 3-methyl-8-hydroxyquinoline, and by extension its benzoate derivative, could serve as a valuable ligand in designing new catalytic systems for organic synthesis.

Table 1: Catalytic Applications of 8-Hydroxyquinoline Derivatives

| Catalyst System | Reactants | Product | Application |

| Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines | Alkanes, Alcohols | Aldehydes, Ketones | Oxidation reactions |

| CuI/8-hydroxyquinoline | Aryl halides, KOH | Phenols | Hydroxylation reactions |

Potential Applications in Optoelectronic Materials, including OLEDs and Organic Photovoltaics

Derivatives of 8-hydroxyquinoline are renowned for their applications in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netscispace.comwikipedia.orgscirp.orgrroij.commdpi.com The aluminum complex of 8-hydroxyquinoline, Tris(8-hydroxyquinolinato)aluminium (Alq3), is a classic example of a highly effective electron-transporting and emissive material used in OLEDs. wikipedia.orgscirp.org

The luminescence properties of these compounds are highly tunable by modifying the substituents on the quinoline (B57606) ring. wikipedia.orgnih.gov The introduction of a methyl group at the 3-position and a benzoate group at the 8-position, as in 3-Methylquinolin-8-yl benzoate, would be expected to alter the electronic properties and, consequently, the emission color and efficiency of the resulting metal complexes. Research on Eu(III) complexes with novel 8-hydroxyquinoline derivatives has shown that these materials can exhibit excellent luminescence and thermal stability, making them promising for use as luminescent materials. nih.gov Therefore, it is highly probable that metal complexes of this compound could be investigated for their potential as new emitters or host materials in OLEDs and other organic electronic devices.

Utilization as Precursors or Building Blocks in Polymer Synthesis

The synthesis of functional polymers often relies on the use of specialized monomers or building blocks. The structure of this compound, with its reactive sites, makes it a potential candidate for incorporation into polymer chains. While direct polymerization of this specific compound is not widely reported, the synthesis of hybrid compounds and derivatives from 8-hydroxyquinoline is an active area of research. nih.gov These modified quinolines can be designed to have polymerizable groups, allowing them to be integrated into polymers. This could lead to new polymeric materials with tailored optical, thermal, or metal-chelating properties.

Applications in Analytical Chemistry as Reagents, Probes, or Sensors

8-Hydroxyquinoline and its derivatives are well-established reagents in analytical chemistry, primarily for the detection and quantification of metal ions. researchgate.netscispace.comrroij.comacs.org The formation of stable, often colored or fluorescent, complexes with metal ions is the basis for these applications.

Derivatives of 8-hydroxyquinoline are particularly valuable as fluorescent chemosensors. scispace.comrroij.commdpi.com The fluorescence of the quinoline ring is often quenched in the free ligand but can be significantly enhanced upon coordination with a metal ion. scirp.org This "turn-on" fluorescence response allows for the sensitive and selective detection of specific metal ions. Given that the electronic properties of the quinoline core are influenced by its substituents, this compound could potentially be developed into a selective sensor for certain metal ions, with the benzoate group possibly influencing the binding affinity and selectivity.

Table 2: Analytical Applications of 8-Hydroxyquinoline Derivatives

| Application | Target Analyte | Principle |

| Gravimetric Analysis | Metal ions | Formation of insoluble metal complexes |

| Spectrophotometry | Metal ions | Formation of colored metal complexes |

| Fluorescent Sensing | Metal ions (e.g., Al³⁺, Zn²⁺) | "Turn-on" fluorescence upon metal chelation |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. 8-Hydroxyquinoline derivatives are excellent building blocks for constructing complex supramolecular architectures. researchgate.net Their ability to form hydrogen bonds and engage in π-π stacking interactions, in addition to metal coordination, allows for the creation of self-assembled structures like gels, helicates, and coordination polymers.

Research has demonstrated the formation of 3D supramolecular structures from 8-hydroxyquinolinate-based coordination compounds. mdpi.comnih.gov These assemblies are held together by a network of non-covalent interactions, including π–π stacking, C–H···π, and C–H···O interactions. nih.gov The presence of the methyl and benzoate groups in this compound would likely influence the nature and directionality of these interactions, potentially leading to novel self-assembled materials with interesting properties and functions.

Advanced Methodologies for Synthesis, Purification, and Analysis

Chromatographic Techniques (HPLC, GC, TLC) for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and purity assessment of quinoline (B57606) derivatives. researchgate.net The choice of technique depends on the compound's volatility and polarity, as well as the specific requirements of the analysis.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapidly monitoring the progress of the synthesis of quinoline derivatives. mdpi.comijpsr.com It is used to check for the consumption of starting materials (e.g., 3-methylquinolin-8-ol (B156217) and benzoyl chloride) and the formation of the product, 3-Methylquinolin-8-yl benzoate (B1203000). By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether), the components separate based on their polarity. researchgate.net The separated spots can be visualized under UV light (254 nm). mdpi.com This technique provides a quick, qualitative assessment of the reaction's completeness and the presence of impurities. ijpsr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of non-volatile compounds like quinoline esters. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. tandfonline.comlew.ro The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. researchgate.net For quinoline derivatives, various columns, including octadecyl, naphthylpropyl, and pentafluorophenylbutyl phases, have been tested to achieve optimal separation. tandfonline.comtandfonline.com A UV-Vis detector is typically used for detection, as the quinoline and benzoate moieties are chromophoric. tandfonline.com The retention time and peak purity analysis from an HPLC chromatogram provide crucial information about the identity and purity of 3-Methylquinolin-8-yl benzoate.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC, often coupled with a mass spectrometer (GC-MS), is a highly effective analytical method. madison-proceedings.comresearchgate.net Although the volatility of this compound might be limited, GC could potentially be used for its analysis. The sample is vaporized and passed through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and interactions with the stationary phase. madison-proceedings.com GC-MS provides both chromatographic separation and mass spectral data, allowing for confident identification of the compound and any volatile impurities. nih.govresearchgate.net

Table 1: Typical Chromatographic Conditions for Analysis of Quinoline Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Petroleum Ether | UV (254 nm) | Reaction Monitoring, Purity Check | mdpi.com |

| HPLC | C18 (Octadecyl) | Acetonitrile/Water | UV-Vis | Purity Assessment, Quantification | lew.ro |

| HPLC | Naphthylpropyl | Methanol/Water | UV-Vis | Separation of Isomers | tandfonline.comtandfonline.com |

| GC | BP-5 (or similar) | Helium | FID, MS | Impurity Profiling, Identification | madison-proceedings.comresearchgate.net |

Crystallization and Recrystallization Techniques for Compound Purification

Crystallization is the primary method for purifying solid organic compounds like this compound on a preparative scale. acs.org This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable hot solvent or solvent mixture until saturation is reached. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in smaller quantities, ideally remain dissolved in the solvent (mother liquor). rsc.org

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents used for the purification of quinoline derivatives include ethanol, methanol, toluene, and ethyl acetate, or mixtures thereof. rsc.org The process often involves filtering the hot solution to remove any insoluble impurities before allowing it to cool. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under a vacuum. rsc.org The purity of the recrystallized product can be verified by its sharp melting point and by chromatographic techniques like HPLC or TLC. For some quinoline compounds, specific crystalline forms (polymorphs) can be obtained, which may have different physical properties. google.com

Advanced Spectroscopic Methods (e.g., 2D NMR, High-Resolution MS) for Complex Structure Analysis

The unambiguous structural elucidation of this compound requires the application of advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS): HRMS is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule. mdpi.comresearchgate.net The measured mass-to-charge ratio (m/z) is accurate to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound (C₁₇H₁₃NO₂), HRMS would be used to confirm that the experimental mass matches the calculated theoretical mass, providing strong evidence for the compound's identity. rsc.org Fragmentation patterns observed in the MS/MS spectra can also provide valuable structural information, confirming the presence of the 3-methylquinoline (B29099) and benzoate moieties. researchgate.netchempap.org

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides essential information, the spectra of complex aromatic systems like quinolines can be crowded and difficult to interpret fully. researchgate.net 2D NMR techniques are therefore crucial for complete structural assignment. acs.orguncw.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. It is invaluable for tracing the connectivity of protons within the quinoline and benzoate rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons and the ester linkage in this compound, for example, by showing a correlation between the protons on the quinoline ring and the carbonyl carbon of the benzoate group. uncw.edu

Table 2: Expected NMR Data Patterns for the Core Moieties of this compound

| Moiety | Nucleus | Expected Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) | Reference |

| 3-Methylquinoline | ¹H (Methyl Protons) | ~2.5 | Correlation to C2, C3, C4 of quinoline ring | acs.org |

| ¹H (Aromatic Protons) | 7.0 - 9.0 | Correlations within the quinoline ring system | researchgate.netuncw.edu | |

| ¹³C (Aromatic Carbons) | 110 - 150 | Correlations to aromatic and methyl protons | acs.org | |

| Ester Linkage | ¹³C (Carbonyl Carbon) | 160 - 170 | Correlation to protons on both quinoline and benzoate rings | uncw.edu |

| Benzoate | ¹H (Aromatic Protons) | 7.4 - 8.2 | Correlations within the benzoate ring | uncw.edu |

| ¹³C (Aromatic Carbons) | 125 - 135 | Correlations to aromatic protons | acs.org |

Future Research Directions and Unexplored Avenues for 3 Methylquinolin 8 Yl Benzoate

Development of Novel and Highly Efficient Biocatalytic or Chemoenzymatic Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. jptcp.comnih.gov While effective, these methods often necessitate harsh reaction conditions, toxic reagents, and costly transition-metal catalysts, leading to environmental concerns and economic drawbacks. nih.govnih.gov A significant future direction lies in the development of greener, more sustainable synthetic methodologies for 3-Methylquinolin-8-yl benzoate (B1203000).

Deeper Mechanistic Elucidation of In Vitro Biological Interactions

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netacs.orgbiointerfaceresearch.comontosight.ai While the broader class of compounds has been extensively studied, the specific biological interactions of 3-Methylquinolin-8-yl benzoate remain largely unexplored. A crucial avenue for future research is the detailed investigation of its mechanism of action at a molecular level.

In vitro studies are the first step in unraveling these interactions. For example, studies on similar quinolin-8-yl benzoate compounds, such as synthetic cannabinoid receptor agonists, have shown that ester hydrolysis is a key metabolic pathway. nih.gov It would be critical to determine if this compound undergoes similar enzymatic hydrolysis by human carboxylesterases (hCES) to release 3-methyl-8-hydroxyquinoline and benzoic acid, and to identify the subsequent metabolites. nih.gov Understanding the metabolic fate of the compound is essential for predicting its in vivo behavior and potential toxicity. nih.gov Furthermore, screening assays against a panel of disease-relevant enzymes and receptors could reveal novel therapeutic targets. nih.govnih.gov For instance, many quinoline derivatives have shown inhibitory activity against kinases, proteases, or DNA topoisomerases, which are often implicated in cancer and viral infections. nih.govnih.gov Mechanistic studies could employ techniques like molecular docking to predict binding modes and affinities, which can then be validated through biochemical and biophysical assays. nih.govnih.gov

Expansion into Novel Material Science Applications (e.g., smart materials, molecular switches)

The application of quinoline derivatives extends beyond medicine into the realm of material science. mdpi.comnih.gov Their conjugated π-systems and responsive chemical structures make them excellent candidates for the development of advanced functional materials. researchgate.net Future research should explore the potential of this compound in creating smart materials and molecular switches.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. Theoretical studies on 7-hydroxyquinoline (B1418103) derivatives have shown that excited-state intramolecular hydrogen transfer can mediate a switching function. rsc.org The structure of this compound, with its ester linkage, could potentially be designed to undergo conformational changes or cleavage upon specific stimuli, leading to a change in its optical or electronic properties. This could be harnessed for applications in data storage, molecular sensors, or controlled-release systems. Additionally, quinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and third-generation photovoltaics due to their favorable electronic and photophysical properties. nih.govnih.gov The specific substitution pattern of this compound may offer unique advantages in these applications, warranting further investigation into its luminescent and charge-transport characteristics.

Synergistic Approaches: Integration with Nanotechnology for Advanced Functional Materials

The convergence of quinoline chemistry and nanotechnology presents a frontier for creating materials with unprecedented properties. nih.govresearchgate.net Nanoparticles, with their high surface-area-to-volume ratio and unique quantum effects, can serve as scaffolds or carriers for quinoline derivatives, leading to enhanced functionality.

A promising research direction is the use of nanocatalysts for the synthesis of this compound and its analogs. nih.govacs.org Magnetic nanoparticles, for example, offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry. researchgate.net Beyond synthesis, the integration of this compound with nanomaterials could lead to novel biomedical applications. For instance, loading the compound onto nanoparticles could improve its solubility, stability, and targeted delivery for therapeutic purposes. In material science, quinoline-functionalized nanoparticles could be developed as highly sensitive chemical sensors or as components in advanced electronic devices. nih.gov The synergy between the molecular properties of the quinoline derivative and the bulk properties of the nanomaterial could unlock applications that are not achievable by either component alone.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and in-silico modeling have become indispensable tools in modern chemical research, enabling the rapid and cost-effective design of new molecules with desired properties. mdpi.comresearchgate.net A significant future avenue for this compound lies in using these computational approaches to design and predict the properties of novel derivatives.

By using the core structure of this compound as a scaffold, researchers can computationally explore the effect of various substituents on its biological activity, material properties, and synthetic accessibility. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models can be developed to correlate structural features with biological activity, guiding the synthesis of more potent and selective compounds. mdpi.com Molecular docking simulations can predict the binding interactions of designed derivatives with specific biological targets, helping to prioritize candidates for synthesis and experimental testing. nih.govnih.gov For material science applications, computational methods can be used to predict the electronic, optical, and mechanical properties of new derivatives, accelerating the discovery of next-generation materials for electronics and photonics. rsc.org This predictive power allows for a more rational and targeted approach to research, saving time and resources in the laboratory. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 3-Methylquinolin-8-yl benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves O-acylation of 8-hydroxyquinoline derivatives with benzoyl chloride analogs. Key parameters include:

- Solvent selection : Acetonitrile or toluene for improved solubility and reaction efficiency .

- Base catalysis : Triethylamine or potassium carbonate to deprotonate the hydroxyl group and drive esterification .

- Reaction time/temperature : Microwave-assisted synthesis (e.g., Monowave reactor at 80°C for 20 min) reduces side reactions and improves yields compared to conventional heating .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR : and NMR in CDCl to confirm ester linkage (e.g., benzoate carbonyl signal at ~165–170 ppm) and quinoline proton environments .

- FTIR : Peaks at ~1720 cm (ester C=O) and ~1250 cm (C-O) validate the ester bond .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid for peak sharpness. Retention time consistency (±0.1 min) indicates purity .

- Melting point analysis : Compare experimental values (e.g., 145–147°C) to literature data to detect impurities .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with MoKα radiation. Anisotropic displacement parameters refine atomic positions .

- Structure refinement : SHELXL for least-squares optimization of bond lengths/angles. WinGX integrates SHELX outputs for visualization and validation of hydrogen-bonding networks .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the benzoate group .

Q. How should researchers address contradictory data in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

Methodological Answer:

- Dose-response validation : Perform IC assays across multiple cell lines (e.g., NCI-60 panel) with triplicate technical replicates .

- Control normalization : Compare to structurally similar benzoates (e.g., 4-chlorobenzoate analogs) to isolate substituent effects .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to differentiate significant effects (p < 0.05) from experimental noise .

Q. What computational strategies support the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., topoisomerase II). Focus on quinoline-benzoate π-π stacking interactions .

- DFT calculations : Optimize substituent effects (e.g., methyl vs. chloro groups) on electron density and HOMO-LUMO gaps using Gaussian09 .

- QSAR modeling : Corrogate substituent lipophilicity (ClogP) with cytotoxicity data to identify pharmacophore motifs .

Q. How can ion-pair chromatography resolve co-elution issues in analyzing this compound metabolites?

Methodological Answer:

- Ion-pair reagent selection : Use 5 mM hexanesulfonic acid in the mobile phase to improve retention of polar metabolites .

- Gradient optimization : Ramp from 10% to 90% acetonitrile over 30 min to separate hydroxylated derivatives .

- Method validation : Assess precision (RSD < 2%), recovery (>95%), and LOD/LOQ (e.g., 0.1 ng/mL) per ICH guidelines .

Contradiction Handling & Best Practices

Q. How to reconcile discrepancies between crystallographic data and spectroscopic results?

Resolution Strategy:

Q. What experimental design principles optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- DoE approaches : Use fractional factorial designs to test solvent/base combinations (e.g., triethylamine in acetonitrile vs. DMF) .

- In-line monitoring : ReactIR tracks benzoyl chloride consumption in real-time to terminate reactions at ~90% conversion .

- Green chemistry metrics : Calculate E-factors to prioritize atom-economical routes (e.g., microwave vs. reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.